Methyl thiane-4-carboxylate
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Overview
Description
Methyl thiane-4-carboxylate is an organic compound with the molecular formula C7H12O2S. It belongs to the class of thiane derivatives, which are sulfur-containing heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl thiane-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiane-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions for several hours to yield the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl thiane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
Methyl thiane-4-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is used in the study of sulfur-containing heterocycles and their biological activities.
Mechanism of Action
The mechanism of action of methyl thiane-4-carboxylate involves its interaction with thiol-containing molecules, such as cysteine residues in proteins. This interaction leads to the formation of stable thioether linkages, which can modify protein structure and function. These modifications can affect various molecular targets and pathways, influencing biological processes.
Comparison with Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, known for its biological activities.
Thiophene: Another sulfur-containing heterocycle with applications in medicinal chemistry and material science.
Benzothiazole: A fused ring system containing both benzene and thiazole rings, used in various industrial applications
Uniqueness: Methyl thiane-4-carboxylate is unique due to its specific structure, which combines a thiane ring with a carboxylate ester group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other sulfur-containing heterocycles .
Properties
IUPAC Name |
methyl thiane-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBOIQWPCVXVKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCSCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629328 |
Source
|
Record name | Methyl thiane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128094-82-6 |
Source
|
Record name | Methyl thiane-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL TETRAHYDROTHIOPYRAN-4-CARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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